molecular formula C11H14N2S B8639481 5-Butylsulfanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-61-3

5-Butylsulfanyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8639481
Key on ui cas rn: 923583-61-3
M. Wt: 206.31 g/mol
InChI Key: CKSMUTJBQPNSCG-UHFFFAOYSA-N
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Patent
US07645769B2

Procedure details

The crude mixture containing 11 (5.38 g) was treated with MeOH (48 mL) and 10% aq. HCl (97 mL) for 0.5 h. The acid was neutralised by dropwise addition of sat. aqueous NaHCO3. The resulting solid was filtered off, washed with water (3×), dried in vacuum and extracted with CH2Cl2. The extracts were concentrated to afford a dark red oil, which was purified by SGC with CH2Cl2:MeOH as eluent (gradient elution up to 99:1, v/v) to give 12 as a brown oil (1.23 g, 37% over 2 steps); 1H NMR (400 MHz, CDCl3) δ 0.90 (t, J=7.3 Hz, 3H), 1.35-1.50 (m, 2H), 1.52-1.65 (m, 2H), 2.87 (t, J=7.4 Hz, 2H), 6.49 (dd, J=3.5, 1.8 Hz, 1H), 7.41 (dd, J=3.4, 2.3 Hz, 1H), 8.10 (d, J=2.0 Hz, 1H), 8.43 (d, J=2.0 Hz, 1H), 10.90-11.10 (bs, NH).
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
11
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
97 mL
Type
reactant
Reaction Step Three
Name
Quantity
48 mL
Type
solvent
Reaction Step Three
Name
Yield
37%

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[N:6]1[C:10]2=[N:11][CH:12]=[C:13]([S:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH:14]=[C:9]2[CH:8]=[CH:7]1)(C)(C)C.Cl.C([O-])(O)=O.[Na+]>CO>[CH2:16]([S:15][C:13]1[CH:14]=[C:9]2[CH:8]=[CH:7][NH:6][C:10]2=[N:11][CH:12]=1)[CH2:17][CH2:18][CH3:19] |f:2.3|

Inputs

Step One
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
11
Quantity
5.38 g
Type
reactant
Smiles
C(C)(C)(C)[Si](N1C=CC=2C1=NC=C(C2)SCCCC)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
97 mL
Type
reactant
Smiles
Cl
Name
Quantity
48 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
WASH
Type
WASH
Details
washed with water (3×)
CUSTOM
Type
CUSTOM
Details
dried in vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The extracts were concentrated
CUSTOM
Type
CUSTOM
Details
to afford a dark red oil, which
CUSTOM
Type
CUSTOM
Details
was purified by SGC with CH2Cl2
WASH
Type
WASH
Details
MeOH as eluent (gradient elution up to 99:1

Outcomes

Product
Name
Type
product
Smiles
C(CCC)SC=1C=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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